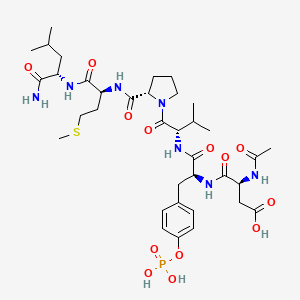Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
CAS No.: 157382-69-9
Cat. No.: VC3039817
Molecular Formula: C36H56N7O13PS
Molecular Weight: 857.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 157382-69-9 |
|---|---|
| Molecular Formula | C36H56N7O13PS |
| Molecular Weight | 857.9 g/mol |
| IUPAC Name | (3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C36H56N7O13PS/c1-19(2)16-25(31(37)47)40-32(48)24(13-15-58-6)39-35(51)28-8-7-14-43(28)36(52)30(20(3)4)42-34(50)26(41-33(49)27(18-29(45)46)38-21(5)44)17-22-9-11-23(12-10-22)56-57(53,54)55/h9-12,19-20,24-28,30H,7-8,13-18H2,1-6H3,(H2,37,47)(H,38,44)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,45,46)(H2,53,54,55)/t24-,25-,26-,27-,28-,30-/m0/s1 |
| Standard InChI Key | OAXSBUYJZBCOAD-YUGXLDDKSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
| SMILES | CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C |
| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Introduction
Chemical Identity and Properties
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is a synthetic peptide comprising six amino acids with N-terminal acetylation and C-terminal amidation, featuring a phosphono group on the tyrosine residue. The chemical identity and physical properties of this compound are summarized in Table 1.
Table 1: Chemical Identity and Physical Properties
| Property | Information |
|---|---|
| Chemical Name | N-acetyl-L-α-aspartyl-O-phosphono-L-tyrosyl-L-valyl-L-prolyl-L-methionyl-L-leucinamide |
| CAS Registry Number | 157382-69-9 |
| Molecular Formula | C₃₆H₅₆N₇O₁₃PS |
| Molecular Weight | 857.91 g/mol |
| Abbreviated Sequence | Ac-DY(PO3H2)VPML-NH2 |
| Physical State | Solid |
| Storage Condition | -30°C to -10°C or 2-8°C |
The compound consists of six amino acid residues: aspartic acid (Asp), phosphono-tyrosine (Tyr(PO3H2)), valine (Val), proline (Pro), methionine (Met), and leucine (Leu), with acetylation at the N-terminus and amidation at the C-terminus .
Structural Features and Significance
Phosphotyrosyl Mimetic Function
The key structural feature of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is the phosphono group on the tyrosine residue. This modification creates a nonhydrolyzable phosphotyrosyl mimetic that is resistant to phosphatases, providing stability in biological systems . The phosphono group (PO3H2) replaces the conventional phosphate group found in naturally phosphorylated tyrosine residues, making it a stable analog for research applications .
Peptide Sequence Design
The peptide sequence has been specifically designed to target SH2 domains with high affinity and selectivity. The arrangement of amino acids provides optimal binding interactions with the target SH2 domain, particularly the Grb2 SH2 domain, which plays a critical role in protein tyrosine kinase signaling pathways . The N-terminal acetylation and C-terminal amidation enhance the stability of the peptide and protect it from exopeptidase degradation .
Biological Mechanism of Action
SH2 Domain Targeting
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 functions primarily as an SH2 domain ligand. SH2 (Src Homology 2) domains are specialized protein modules that recognize and bind to specific phosphotyrosine-containing motifs in activated receptor tyrosine kinases and their substrates . These domains play crucial roles in mediating protein-protein interactions in signal transduction pathways .
Disruption of PTK Signaling
By binding to SH2 domains, particularly the Grb2 SH2 domain, this peptide disrupts the normal function of these domains in signal transduction. Growth factor receptor bound protein 2 (Grb2) serves as an important downstream mediator of protein tyrosine kinase (PTK) signaling and plays obligatory roles in many pathogenic processes . Agents like Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 that bind to the Grb2 SH2 domain prevent its normal function, thereby disrupting associated PTK signaling pathways .
Development and Applications
Cancer Research Applications
Aberrant signaling through protein-tyrosine kinase (PTK)-dependent pathways is associated with several proliferative diseases, including various types of cancer . Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, as an SH2 domain inhibitor, represents a potential new approach for cancer treatment by targeting downstream components of PTK signaling rather than directly inhibiting kinases themselves .
Tool for Studying Signal Transduction
The compound serves as a valuable research tool for studying protein-protein interactions mediated by SH2 domains. Its stability and specific binding properties make it useful for investigating the role of specific SH2 domain interactions in various cellular processes .
Related Compounds and Structural Variations
Phosphotyrosine Mimetics
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 belongs to a broader class of phosphotyrosine mimetics developed for signal transduction research. Similar compounds include:
These variations in the peptide sequence allow for targeting different SH2 domains with varying specificities and affinities .
Cyclic Peptide Analogs
Research has also explored cyclic peptide analogs containing phosphotyrosine or its mimetics, such as c(EpXEpX) where X = Tyr(PO3H2), which may offer improved binding properties and stability compared to linear peptides .
Current Research and Future Perspectives
Ongoing Studies
Current research involving Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 and related compounds focuses on optimizing their binding properties, improving their pharmacokinetic profiles, and evaluating their potential as therapeutic agents . Studies are also investigating the structural basis of their interactions with SH2 domains to design even more potent and selective inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume